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molecular formula C8H7ClO2 B181752 3-Chloro-2-methylbenzoic acid CAS No. 7499-08-3

3-Chloro-2-methylbenzoic acid

Cat. No. B181752
M. Wt: 170.59 g/mol
InChI Key: HXGHMCLCSPQMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04397790

Procedure details

A mixture of 34 g. (0.2 mol) of 2-methyl-3-chlorobenzoic acid and 50 mL. of commercially available triethylorthoformate was refluxed for 6 hours, upon which bulb-to-bulb distillation gave 35.5 g. (89% yield) of ethyl-3-chloro-2-methylbenzoate as a clear liquid having a boiling point of 80° C. at a pressure of 0.1 mmHg.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](OC(OCC)OCC)[CH3:13]>>[CH2:12]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:2]=1[CH3:1])[CH3:13]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 34 g
CUSTOM
Type
CUSTOM
Details
gave 35.5 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C(=CC=C1)Cl)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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